3-Aminobenzo[d]isothiazol-5-ol
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Overview
Description
3-Aminobenzo[d]isothiazol-5-ol is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobenzo[d]isothiazol-5-ol can be achieved through several methods. One common approach involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine under microwave irradiation. This method provides rapid access to the desired compound with yields ranging from 58% to 96% . Another method involves the copper-catalyzed consecutive reaction of 2-halobenzamides with carbon disulfide, which yields the target product in 30% to 89% yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and copper-catalyzed reactions are among the preferred methods due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzo[d]isothiazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenated reagents under appropriate conditions.
Major Products Formed
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of enzymes and receptors, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3-Aminobenzo[d]isothiazol-5-ol involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, the compound’s antioxidant properties contribute to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one
- Benzo[d]isothiazol-3(2H)-one-1-oxide
- 3-H-benzo[d]pyrazolo[1,5-b]isothiazole-2,3a-dicarboxylic acid dimethyl ester
Uniqueness
3-Aminobenzo[d]isothiazol-5-ol stands out due to its unique combination of nitrogen and sulfur atoms within its heterocyclic structure, which imparts distinct chemical properties and reactivity. Its ability to undergo selective oxidation and its potential as a multifunctional agent in medicinal chemistry further highlight its uniqueness .
Properties
CAS No. |
613262-22-9 |
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Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3-amino-1,2-benzothiazol-5-ol |
InChI |
InChI=1S/C7H6N2OS/c8-7-5-3-4(10)1-2-6(5)11-9-7/h1-3,10H,(H2,8,9) |
InChI Key |
HTMPERAQAWCXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NS2)N |
Origin of Product |
United States |
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